

# Technical Guide: 2-Fluoro-3-methylbenzyl alcohol (CAS: 307975-03-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzyl alcohol

Cat. No.: B1333772

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-3-methylbenzyl alcohol**, a fluorinated aromatic alcohol with applications in synthetic chemistry, particularly in the development of novel therapeutic agents. This document consolidates available chemical data, outlines a plausible synthetic pathway, and details its use in the synthesis of biologically active molecules.

## Chemical and Physical Properties

**2-Fluoro-3-methylbenzyl alcohol**, with the CAS number 307975-03-7, is a substituted benzyl alcohol. While extensive experimental data on its physical properties are not readily available in the public domain, predicted values and data from suppliers provide a foundational understanding of the compound.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> FO	AK Scientific[1], ChemicalBook[2]
Molecular Weight	140.16 g/mol	AK Scientific[1], ChemicalBook[2]
IUPAC Name	(2-Fluoro-3-methylphenyl)methanol	Multiple Sources
CAS Number	307975-03-7	Multiple Sources
Predicted XlogP	1.5	PubChem
Monoisotopic Mass	140.06374 Da	PubChem

Note: Experimental values for properties such as boiling point, melting point, and density are not consistently reported in publicly accessible literature.

## Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Fluoro-3-methylbenzyl alcohol** is not widely published. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. This plausible synthetic route starts from 2-fluoro-3-methylbenzaldehyde.

## Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzaldehyde

This protocol is a representative method based on standard chemical literature for the reduction of aldehydes to alcohols using sodium borohydride.[3]

### Materials:

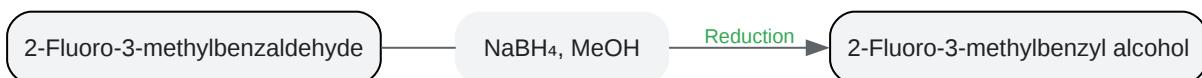
- 2-Fluoro-3-methylbenzaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)

- Methanol (MeOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
- Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.

- To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude **2-Fluoro-3-methylbenzyl alcohol**.
- The crude product may be purified by flash column chromatography on silica gel if necessary.



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Plausible synthesis of **2-Fluoro-3-methylbenzyl alcohol**.

## Applications in Drug Development

**2-Fluoro-3-methylbenzyl alcohol** serves as a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications. A notable example is its use in the preparation of imidazopyrazine derivatives, which are being investigated as potential therapeutic agents.

## Role in the Synthesis of Imidazopyrazine Derivatives

A patent discloses the use of **2-Fluoro-3-methylbenzyl alcohol** in the synthesis of imidazopyrazine derivatives for the potential treatment of various disorders, including schizophrenia spectrum disorders, neurotic and stress-related disorders, and substance-related and addictive disorders.<sup>[4]</sup>

### Experimental Protocol: Synthesis of an Imidazopyrazine Derivative

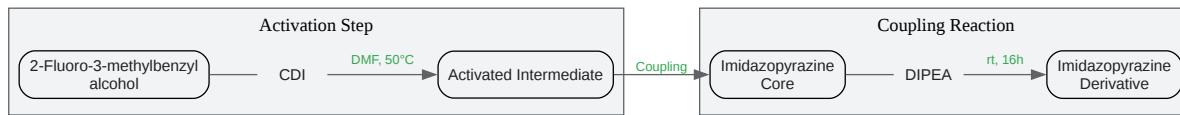
The following is a generalized protocol based on the procedure described in patent WO202045137A1.<sup>[4]</sup>

## Materials:

- **2-Fluoro-3-methylbenzyl alcohol**
- 1,1'-Carbonyldiimidazole (CDI)
- N,N-Dimethylformamide (DMF)
- Imidazopyrazine core (Example 3a in the patent)
- N,N-Diisopropylethylamine (DIPEA)
- Methanol (MeOH)
- Water

## Procedure:

- A mixture of **2-Fluoro-3-methylbenzyl alcohol** (2.0 eq) and CDI (2.0 eq) in DMF is heated at 50°C for 30 minutes. This step forms an activated intermediate.
- The imidazopyrazine core (1.0 eq) and DIPEA (3.0 eq) are sequentially added to the reaction mixture.
- The reaction is stirred for 16 hours at room temperature.
- Upon completion, the reaction mixture is diluted with a 1:1 mixture of MeOH/Water.
- The product is then filtered and purified by semipreparative HPLC to yield the desired imidazopyrazine derivative.



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Use in the synthesis of an imidazopyrazine derivative.

## Spectroscopic Data

Experimentally determined spectroscopic data for **2-Fluoro-3-methylbenzyl alcohol** are not widely available. For structural confirmation and purity assessment, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. The expected spectral features can be predicted based on the structure of the molecule.

Expected Spectroscopic Features:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons, the benzylic  $\text{CH}_2$  protons, the methyl protons, and the hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
- $^{13}\text{C}$  NMR: Resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon atoms in proximity to the fluorine atom will exhibit C-F coupling.
- IR: A broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  characteristic of the O-H stretching of the alcohol group. C-H stretching bands for the aromatic ring and the aliphatic groups, and C=C stretching bands for the aromatic ring are also expected.
- MS: A molecular ion peak corresponding to the molecular weight of the compound (140.16 g/mol ).

## Safety and Handling

While a specific safety data sheet (SDS) for **2-Fluoro-3-methylbenzyl alcohol** is not universally available, data for structurally similar compounds such as other fluorinated benzyl alcohols suggest that it should be handled with care.

General Safety Precautions:

- Irritant: May cause skin and eye irritation.

- Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.

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## References

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Address: 3281 E Guasti Rd  
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